
4,4'-Diiodo-trans-stilbene
Übersicht
Beschreibung
4,4’-Diiodo-trans-stilbene is a chemical compound with the molecular formula C14H10I2. It is also known as 1,1’-((E)-1,2-ethenediyl)bis(4-iodobenzene) or benzene, 1,1’-(1,2-ethenediyl)bis(4-iodo-, (E)- .
Synthesis Analysis
The synthesis of 4,4’-Diiodo-trans-stilbene and other symmetrical trans-Stilbenes has been achieved by Heck Reaction of Arenediazonium Salts with Vinyltriethoxysilane .Molecular Structure Analysis
The molecular structure of 4,4’-Diiodo-trans-stilbene consists of a trans-stilbene core with iodine atoms substituted at the 4,4’ positions . Further structural analysis would require more specific data.Chemical Reactions Analysis
Unspecific peroxygenases (UPOs) from basidiomycetes like Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .Wissenschaftliche Forschungsanwendungen
Luminescence in Zinc Metal-Organic Frameworks
A study by Bauer et al. (2007) discusses the use of stilbene, specifically trans-4,4'-stilbene dicarboxylic acid, in the creation of zinc metal-organic frameworks (MOFs). These MOFs exhibit unique luminescent properties due to the incorporation of stilbene linkers, demonstrating potential applications in sensor technologies (Bauer et al., 2007).
Fluorescence Enhancement
Yang, Chiou, and Liau (2002) investigated the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions. Their findings reveal a more planar ground-state geometry, leading to higher fluorescence quantum yields and suggesting potential uses in optical applications (Yang, Chiou, & Liau, 2002).
Electrochemical Applications
Katz, Riklin, and Willner (1993) explored the use of stilbene-derived compounds, specifically trans-stilbene-(4,4′-diisothiocyanate)-2,2′-disulfonic acid (DIDS), in the creation of functionalized monolayers on electrodes. This research highlights stilbene's potential in developing redox-active surfaces for electrochemical applications (Katz, Riklin, & Willner, 1993).
Structural and Spectroscopic Analysis
Solovyeva et al. (2019) conducted structural and spectroscopic analysis of amino derivatives of trans-stilbene. Their research provides valuable insights into the physical properties of stilbene derivatives, which could inform their use in materials science and biomedical fields (Solovyeva et al., 2019).
Medicinal Chemistry and Drug Design
Giacomini et al. (2016) reviewed the use of stilbene scaffold in medicinal chemistry, emphasizing its role in the development of new drugs for cancer, Alzheimer's, and other diseases. This highlights the potential of stilbene derivatives, like 4,4'-Diiodo-trans-stilbene, in therapeutic applications (Giacomini et al., 2016).
Zukünftige Richtungen
Stilbene compounds, including 4,4’-Diiodo-trans-stilbene, have shown potential in medical research, particularly in the study of cancer. For instance, 4,4’-Dihydroxy-trans-stilbene has been found to inhibit Lewis Lung Carcinoma growth in vivo through apoptosis, autophagy, and modulation of the tumor microenvironment . This suggests potential future directions in cancer research and treatment.
Wirkmechanismus
Target of Action
4,4’-Diiodo-trans-stilbene (DHS) is a synthetic analog of resveratrol . It has been shown to exert an antiproliferative effect on normal human fibroblasts
Mode of Action
It has been shown to suppress transformation in normal mouse fibroblasts and inhibit proliferation and invasion of human breast cancer cells . This suggests that DHS may interact with its targets to disrupt normal cell cycle progression, leading to a reduction in cell proliferation.
Biochemical Pathways
DHS is a stilbene compound, and its synthesis involves the regioselective hydroxylation of trans-stilbene . This process is catalyzed by unspecific peroxygenases (UPOs) from various basidiomycetes . The resulting DHS has been shown to have preventive effects on cancer invasion and metastasis .
Pharmacokinetics
It’s known that the bioavailability of stilbene compounds can be influenced by factors such as metabolism and absorption
Result of Action
DHS has been shown to have a more potent antiproliferative effect on normal human fibroblasts than resveratrol . In addition, it suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells . These effects suggest that DHS may have potential as an anticancer agent.
Action Environment
The action of stilbene compounds like DHS can be influenced by various environmental factors. For instance, the biosynthesis of stilbenes can be enhanced by factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress
Biochemische Analyse
Biochemical Properties
4,4’-Diiodo-trans-stilbene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that unspecific peroxygenases (UPOs) from the basidiomycetes Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .
Cellular Effects
The effects of 4,4’-Diiodo-trans-stilbene on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4,4’-Diiodo-trans-stilbene exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,4’-Diiodo-trans-stilbene in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,4’-Diiodo-trans-stilbene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4,4’-Diiodo-trans-stilbene is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
4,4’-Diiodo-trans-stilbene is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,4’-Diiodo-trans-stilbene and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-iodo-4-[(E)-2-(4-iodophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYAZGFUKIZPM-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201861-91-8 | |
| Record name | 4,4'-Diiodo-trans-stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2984873.png)
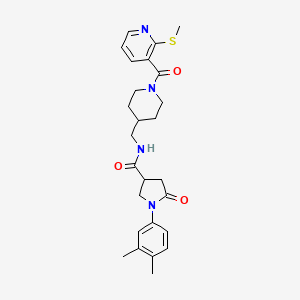
![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)
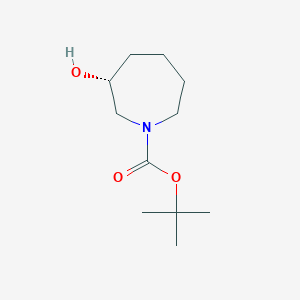
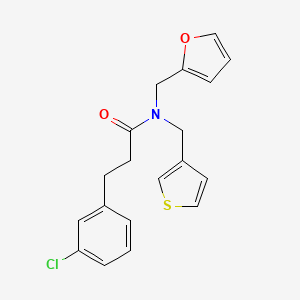
![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)
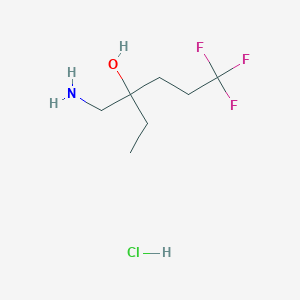
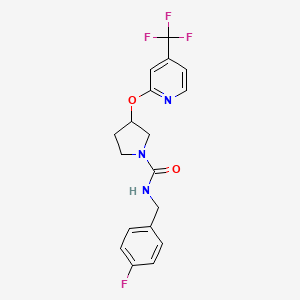
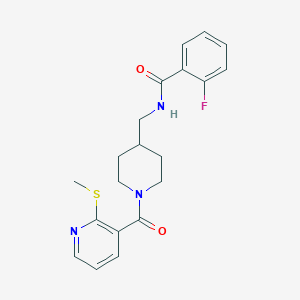
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)
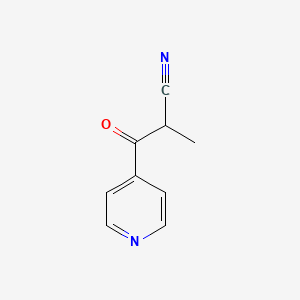
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
